4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate
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Overview
Description
4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate is a chemical compound with the molecular formula C18H16FNO3S. It is a derivative of morpholine and benzoate, featuring a fluorine atom on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with morpholine and carbon disulfide. The process includes several steps:
Formation of the morpholine derivative: Morpholine reacts with carbon disulfide to form morpholin-4-ylcarbonothioyl chloride.
Coupling reaction: The morpholin-4-ylcarbonothioyl chloride is then reacted with 4-fluorobenzoic acid in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or a thioether.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom on the benzene ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-[(Morpholin-4-yl)carbothioyl]benzoic acid: A similar compound with a carboxylic acid group instead of a fluorobenzoate group.
Phenyl(morpholino)methanethione derivatives: These compounds share the morpholine and carbonothioyl moieties but differ in their substituents on the benzene ring.
Uniqueness
4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The combination of the morpholine, carbonothioyl, and fluorobenzoate groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-15-5-1-14(2-6-15)18(21)23-16-7-3-13(4-8-16)17(24)20-9-11-22-12-10-20/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOADJKZCUALRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200582 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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